molecular formula C21H24ClN3O3S B12471005 N-(4-Chloro-2-methylphenyl)-N-[(N'-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide

N-(4-Chloro-2-methylphenyl)-N-[(N'-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide

Cat. No.: B12471005
M. Wt: 434.0 g/mol
InChI Key: UKDAWABWJPJDPB-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-N-[(N’-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Properties

Molecular Formula

C21H24ClN3O3S

Molecular Weight

434.0 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(cyclohexylideneamino)acetamide

InChI

InChI=1S/C21H24ClN3O3S/c1-16-14-17(22)12-13-20(16)25(29(27,28)19-10-6-3-7-11-19)15-21(26)24-23-18-8-4-2-5-9-18/h3,6-7,10-14H,2,4-5,8-9,15H2,1H3,(H,24,26)

InChI Key

UKDAWABWJPJDPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)NN=C2CCCCC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-N-[(N’-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the sulfonamide backbone, followed by the introduction of the chloro and methyl groups on the phenyl ring. The cyclohexylidenehydrazinecarbonyl moiety is then attached through a series of condensation reactions. Common reagents used in these reactions include sulfonyl chlorides, hydrazines, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent quality control measures to ensure consistency. Solvent recovery and waste management would be integral parts of the production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylphenyl)-N-[(N’-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonamide group or the hydrazine moiety.

    Substitution: Halogen substitution reactions could occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, sulfonamides are often studied for their antimicrobial properties. This compound could be investigated for its potential to inhibit bacterial growth or as a lead compound for the development of new antibiotics.

Medicine

Medically, sulfonamides have been used to treat bacterial infections. This compound might be explored for its efficacy against resistant strains of bacteria or for its potential anti-inflammatory properties.

Industry

In industry, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound could find applications in these areas due to its structural diversity and reactivity.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-N-[(N’-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide would depend on its specific application. In antimicrobial research, it might inhibit bacterial enzymes involved in folic acid synthesis, similar to other sulfonamides. The molecular targets and pathways would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides such as sulfamethoxazole, sulfadiazine, and sulfasalazine. These compounds share a common sulfonamide backbone but differ in their substituents, leading to variations in their chemical and biological properties.

Uniqueness

What sets N-(4-Chloro-2-methylphenyl)-N-[(N’-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide apart is its unique combination of functional groups. The presence of the chloro, methyl, and cyclohexylidenehydrazinecarbonyl moieties could impart distinct reactivity and biological activity, making it a valuable compound for further research and development.

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